Home > Products > Screening Compounds P111044 > BR-Coeleneterazine
BR-Coeleneterazine -

BR-Coeleneterazine

Catalog Number: EVT-10910552
CAS Number:
Molecular Formula: C26H22BrN3O4
Molecular Weight: 520.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BR-Coelenterazine belongs to the class of compounds known as luciferins, which are substrates for luciferases. These compounds are classified as phenolic derivatives and are characterized by their unique ability to emit light through chemiluminescent reactions. The natural sources of coelenterazine include marine organisms such as jellyfish and certain types of plankton, where it plays a significant role in their bioluminescent capabilities.

Synthesis Analysis

Methods and Technical Details

The synthesis of BR-Coelenterazine involves several key steps that typically start from readily available precursors. A common synthetic route includes:

  1. Preparation of 3-benzylpyrazin-2-amine: This is often achieved through the reaction of pyrazin-2-amine with benzyl chloride under Grignard conditions.
  2. Bromination: The 3-benzylpyrazin-2-amine is then brominated using N-bromosuccinimide to form 3-benzyl-5-bromopyrazin-2-amine.
  3. Formation of Coelenteramine: The brominated compound undergoes a series of reactions to yield coelenteramine, which is subsequently coupled with various aryl derivatives to form BR-Coelenterazine.
  4. Isolation and Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) and recrystallization from suitable solvents like ethyl acetate.

These methods emphasize the importance of reaction conditions and monitoring to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

BR-Coelenterazine has a complex molecular structure characterized by multiple rings and functional groups that contribute to its luminescent properties. Its chemical formula can be represented as C₁₃H₉N₃O₂S.

  • Molecular Weight: Approximately 253.29 g/mol.
  • Structural Features: The molecule contains a pyrazine ring, a phenolic group, and a sulfur atom that plays a crucial role in its reactivity during oxidation.

The structural configuration allows for efficient interaction with luciferases, facilitating the light-emitting reaction upon oxidation .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving BR-Coelenterazine is its oxidation by luciferase enzymes, which leads to the emission of light. This process can be summarized as follows:

  1. Enzymatic Reaction: When BR-Coelenterazine interacts with luciferase in the presence of oxygen, it undergoes oxidation.
  2. Light Emission: The reaction produces an excited state intermediate that releases energy in the form of visible light upon returning to its ground state.

The efficiency of this reaction can be influenced by various factors including pH, temperature, and the presence of other substrates or inhibitors .

Mechanism of Action

Process and Data

The mechanism by which BR-Coelenterazine produces light involves several key steps:

  1. Binding: The compound binds to the active site of luciferase.
  2. Oxidation: In the presence of molecular oxygen, the enzyme catalyzes the oxidation of BR-Coelenterazine.
  3. Excited State Formation: This oxidation results in the formation of an excited state intermediate.
  4. Photon Emission: As this intermediate relaxes back to the ground state, it emits a photon, producing bioluminescence.

Studies have shown that variations in the structure of coelenterazine derivatives can significantly affect their luminescent properties, making them valuable tools in research .

Physical and Chemical Properties Analysis

Physical Properties

BR-Coelenterazine typically appears as a yellowish powder or crystalline solid. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol but has limited solubility in water.

Chemical Properties

  • Stability: The compound is relatively stable under ambient conditions but may degrade upon prolonged exposure to light or extreme pH levels.
  • Reactivity: It readily participates in redox reactions, particularly when oxidized by luciferases.

Analytical techniques such as UV-Vis spectroscopy and mass spectrometry are commonly used to characterize its properties .

Applications

Scientific Uses

BR-Coelenterazine has several important applications in scientific research:

  1. Bioluminescence Imaging: It is utilized in live-cell imaging studies due to its ability to produce bright luminescent signals.
  2. Luciferase Assays: The compound serves as a substrate for various luciferases in biochemical assays aimed at studying enzyme kinetics or gene expression.
  3. Drug Discovery: Its properties make it suitable for high-throughput screening applications in pharmaceutical research.
Rationale for Development of BR-Coelenterazine Derivatives

Limitations of Conventional Photodynamic Therapy Modalities

Conventional photodynamic therapy relies on three components: a photosensitizer, molecular oxygen, and an external light source. When light activates the photosensitizer, it generates cytotoxic singlet oxygen (¹O₂) via energy transfer, inducing localized tumor cell death. However, the penetration depth of visible light in biological tissues is severely restricted, typically not exceeding 3–5 mm in most tissues due to scattering and absorption by chromophores like hemoglobin and melanin [1] [5]. This physical constraint confines photodynamic therapy to superficial or endoscopically accessible tumors (e.g., skin, esophageal, or bladder cancers) while rendering it ineffective for deep-seated or metastatic lesions [1] [6]. Additionally, photodynamic therapy’s spatial precision depends entirely on controlled light delivery, which becomes technically challenging for complex anatomical sites. The requirement for external irradiation also complicates treatment logistics and patient compliance. Consequently, photodynamic therapy remains underutilized despite its advantages in selectivity and minimal invasiveness [5] [6].

Table 1: Tissue Penetration Depths of Light Wavelengths Used in Conventional Photodynamic Therapy

Wavelength Range (nm)Approximate Penetration Depth (mm)Associated Photosensitizer ClassesApplicable Cancer Types
400–500 (Blue)<1Porphyrins, ChlorinsSuperficial skin lesions
600–700 (Red)2–5Phthalocyanines, PpIXEsophageal, cervical
700–800 (Near-Infrared)3–8 (Highly variable)Indocyanine green, NIR-absorbing dyesLimited clinical use

Chemiluminescent Single-Molecule Systems in Oncology

Chemiluminescence—the emission of light from chemical reactions—offers a promising alternative to external light sources. Among natural chemiluminescent systems, marine coelenterazine (imidazo[1,2-a]pyrazin-3(7H)-one) stands out due to its ability to undergo oxidation by reactive oxygen species, forming an unstable cyclic peroxide (dioxetanone) that decomposes to an excited-state coelenteramide. This reaction generates photon emission (λₘₐₓ ≈ 450–490 nm) without luciferases or cofactors [1] [10]. Crucially, the decomposition pathway allows for direct population of both singlet (S₁) and triplet (T₁) excited states, bypassing the need for external photoexcitation [6] [10]. Single-molecule systems like brominated coelenterazine derivatives integrate the chemiluminescent emitter and photosensitizer into one structure, eliminating complex energy transfer steps. This design enables "auto-photodynamic therapy," where the molecule self-generates triplet states and subsequent singlet oxygen intracellularly [6]. Unlike conventional photodynamic therapy, this process is initiated chemically by tumor-specific stimuli, thus overcoming light-penetration barriers [1] [2].

Table 2: Key Coelenterazine Derivatives Developed for Oncological Applications

Derivative NameStructural Modification SitePrimary TriggerEmission PropertiesReported Anticancer Activity
Native CoelenterazineNone (reference compound)Superoxide anion / O₂λₘₐₓ = 480 nm (CL)Minimal activity
Br-ClaBromine at C-6 phenyl positionSuperoxide anionEnhanced ¹O₂ sensitizationIC₅₀: 24.3 µM (Prostate), 21.6 µM (Breast)
Clz-1Bromine at phenol moietySuperoxide anionRed-shifted CLPotent in breast and prostate cancer
FBr-ClaFluorine at phenol, bromine at pyrazineSuperoxide anion / pHpH-sensitive CL kineticsModerate activity vs. breast cancer

Heavy-Atom Effect in Triplet-State Chemiexcitation

The chemiexcitation efficiency of native coelenterazine favors singlet-state production, with triplet yields typically <1%. To enhance triplet generation, bromine atoms are incorporated at strategic positions (e.g., C-6 phenyl ring or phenol moiety). Bromine exerts a "heavy-atom effect" by amplifying spin-orbit coupling (SOC), which promotes intersystem crossing (ISC) from singlet to triplet states during dioxetanone decomposition [1] [4] [7]. Quantum mechanical studies reveal that SOC rates scale with the fourth power of the atomic number (Z⁴), making bromine (Z=35) far more effective than chlorine (Z=17) or fluorine (Z=9) [4] [7]. Computational models of brominated coelenterazine dioxetanone show reduced energy gaps between S₀→T₁ states and increased SOC matrix elements (up to 150 cm⁻¹), facilitating direct T₁ chemiexcitation [1] [6]. Experimental validation via luminometry confirms that brominated derivatives exhibit 3–5-fold higher singlet oxygen quantum yields (ΦΔ) than non-halogenated analogs, with the order of efficacy being OH < Cl < Br [1] [2]. This heavy-atom effect transforms coelenterazine from a bioluminescent probe into a theranostic agent capable of light-free singlet oxygen generation.

Table 3: Impact of Halogen Substituents on Spin-Orbit Coupling and Triplet Yield

DerivativeHalogen SubstituentAtomic Number (Z)Relative SOC EfficiencySinglet Oxygen Quantum Yield (ΦΔ)Triplet Chemiexcitation Efficiency
OH-ClaNone (Hydroxyl)-1.0 (Reference)0.02Low
Cl-ClaChlorine17~150.08Moderate
Br-ClaBromine35~1000.12High

Tumor-Selective Activation via Superoxide Anion Overexpression

A defining feature of brominated coelenterazine derivatives is their tumor-selective activation. Cancer cells exhibit elevated reactive oxygen species (ROS) production due to metabolic dysregulation, mitochondrial dysfunction, and oncogenic signaling. Superoxide anion (O₂•⁻), a primary ROS, is consistently overexpressed in malignancies like breast (MCF-7), prostate (PC-3), and lung carcinomas [1] [6] [8]. Brominated coelenterazines undergo chemiluminescent oxidation specifically with superoxide anion, forming the dioxetanone intermediate without enzymatic catalysts [1] [10]. This reaction is negligible in normal cells with physiological ROS levels but amplifies dramatically in the tumor microenvironment. Studies in cancer cell lines confirm that brominated derivatives (e.g., Br-Cla) show 3–8-fold stronger cytotoxicity in superoxide-rich tumor cells than in non-malignant fibroblasts, with IC₅₀ values correlating with cellular superoxide concentrations [1] [8]. The mechanism exploits a biochemical vulnerability of tumors—their redox imbalance—to achieve spatially controlled activation. This selectivity is further evidenced by the minimal activity of non-brominated analogs and the abrogation of cytotoxicity by superoxide scavengers like superoxide dismutase [1] [2].

Table 4: Superoxide Anion Levels and BR-Coelenterazine Activity Across Cancer Types

Cancer Cell LineRelative Superoxide Anion ConcentrationBr-Cla IC₅₀ (µM)Selectivity Index vs. Normal Cells
Prostate (PC-3)++++24.38.1
Breast (MCF-7)++++21.67.3
Neuroblastoma (SH-SY5Y)+++42.74.5
Colon (HCT-116)++>100<1.5
Normal Fibroblasts+>200-

Properties

Product Name

BR-Coeleneterazine

IUPAC Name

(2S,8S)-8-benzyl-2-[(4-bromophenyl)methyl]-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one

Molecular Formula

C26H22BrN3O4

Molecular Weight

520.4 g/mol

InChI

InChI=1S/C26H22BrN3O4/c27-20-10-6-18(7-11-20)15-26(34-33)25(32)30-16-23(19-8-12-21(31)13-9-19)28-22(24(30)29-26)14-17-4-2-1-3-5-17/h1-13,16,22,28,31,33H,14-15H2/t22-,26-/m0/s1

InChI Key

UCEOLAINXJPTDK-NVQXNPDNSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C3=NC(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)Br)OO

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C3=N[C@@](C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)Br)OO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.